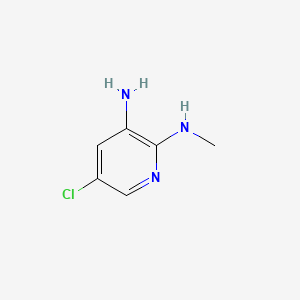

5-Chloro-N2-methylpyridine-2,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-N-methylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-9-6-5(8)2-4(7)3-10-6/h2-3H,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWQUMKADFQDBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro N2 Methylpyridine 2,3 Diamine

Retrosynthetic Analysis of the 5-Chloro-N2-methylpyridine-2,3-diamine Scaffold

A retrosynthetic analysis of this compound identifies the principal precursor as a nitropyridine derivative. The diamine functionality can be disconnected via a double functional group interconversion (FGI), tracing back to a nitro group and an existing amine. The most logical disconnection involves the reduction of a nitro group at the C3 position and the methylation of the amine at the C2 position.

This leads to the key intermediate, 2-amino-5-chloro-3-nitropyridine. The synthesis of the target molecule would then proceed through two main pathways from this intermediate:

Reduction of the nitro group to yield 5-chloropyridine-2,3-diamine (B1270002), followed by selective N-methylation at the 2-position.

N-methylation of the 2-amino group to form 2-(methylamino)-5-chloro-3-nitropyridine, followed by the reduction of the nitro group.

The first pathway is often more challenging due to the potential for over-methylation or non-selective methylation on the two amino groups and the pyridine (B92270) nitrogen. Therefore, the second pathway, involving the initial methylation of the precursor followed by nitro reduction, is generally the more controlled and preferred route. The synthesis of the crucial precursor, 2-amino-5-chloro-3-nitropyridine, is thus a critical step.

Precursor Identification and Synthesis

The successful synthesis of this compound is contingent on the efficient preparation of its key precursors, primarily halogenated nitropyridines.

The synthesis of halogenated nitropyridines, such as 2-amino-5-chloro-3-nitropyridine, typically starts from a simpler, commercially available substituted pyridine. Because the pyridine ring is an electron-deficient heterocycle, electrophilic substitutions like nitration often require harsh conditions.

A common and effective route to 2-amino-3-nitro-5-chloropyridine involves the direct nitration of 2-amino-5-chloropyridine. This reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid. The activating effect of the amino group at the C2 position directs the incoming nitro group to the C3 position, while the chloro group at C5 remains intact. Less aggressive nitrating agents, such as nitro-saccharin in the presence of a Lewis acid, can also be employed for certain pyridine substrates.

Alternatively, the synthesis could start with a nitropyridine which is subsequently halogenated. However, radical halogenations can often result in a mixture of regioisomers and polyhalogenated products, making this a less selective approach.

While the primary strategy for the target compound relies on starting with an aminated pyridine, various amination methods are central to pyridine chemistry. These strategies are crucial for creating the necessary C-N bonds if a different synthetic route were chosen.

Nucleophilic Aromatic Substitution (SNAr): This is one of the most powerful methods for aminating pyridine rings, especially when they are pre-halogenated. Halogenated pyridines react with various nitrogen nucleophiles, such as ammonia (B1221849) or amines, to yield aminopyridines. For instance, 2-chloro-1,5-naphthyridine (B1368886) can be aminated using ammonium (B1175870) hydroxide (B78521) at high temperatures.

Amination of Pyridine N-Oxides: Pyridine N-oxides can be activated to facilitate nucleophilic attack at the C2 and C4 positions. Reagents like tosyl anhydride (B1165640) (Ts₂O) or tosyl chloride (TsCl) activate the N-oxide, making the ortho-carbon more susceptible to attack by an amine. This method provides a general and efficient way to produce 2-aminopyridines from 2-unsubstituted pyridines.

C-H Amination: Direct C-H amination reactions offer a more atom-economical approach. The classic Chichibabin reaction, using sodium amide (NaNH₂), forms 2-aminopyridines but can lack generality. More modern methods involve converting a C-H bond into a phosphonium (B103445) salt, which can then react with sodium azide (B81097) to form versatile iminophosphorane intermediates, ultimately leading to an amino group.

Base-Promoted Amination: A method for the site-selective amination of polyhalogenated pyridines uses sodium tert-butoxide as a promoter, often with water as the solvent. This provides a practical route to halogenated 2-aminopyridine (B139424) derivatives.

Direct Synthesis Routes to this compound

The most direct route to the final compound involves the chemical reduction of a suitable nitropyridine precursor.

Reduction of Nitropyridine Precursors

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a widely utilized and efficient method for the synthesis of this compound. This approach typically begins with a nitropyridine derivative, which is then subjected to reduction to form the corresponding diamine.

A common precursor for this synthesis is 2-amino-5-chloro-3-nitropyridine. The critical step in this pathway is the reduction of the nitro group to an amine. This transformation is frequently accomplished using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. nih.gov The reaction is generally carried out in a suitable solvent, such as ethanol (B145695), under a controlled hydrogen atmosphere. The efficiency of this reduction is sensitive to reaction parameters including hydrogen pressure and temperature, which are carefully optimized to ensure complete conversion and high product yield.

An alternative, though related, starting material is 5-chloro-N-methyl-3-nitropyridin-2-amine. Similar to the previous example, the nitro group of this compound is reduced to an amine via catalytic hydrogenation to yield the final product. The selection of the catalyst and solvent system is crucial for the success of this reaction, aiming to maximize the yield and purity of the this compound while minimizing potential side reactions. A variety of reducing systems beyond Pd/C and hydrogen have been developed for nitro group reductions, offering a broad toolkit for this transformation. organic-chemistry.org

Sequential Functionalization of Substituted Pyridines

The synthesis of this compound can also be achieved through a more flexible, multi-step approach involving the sequential functionalization of a pyridine ring. This strategy allows for the stepwise introduction of the necessary functional groups.

One possible synthetic route commences with 2-amino-5-chloropyridine. This starting material undergoes nitration, typically with nitric acid, to introduce a nitro group at the 3-position, yielding 2-amino-5-chloro-3-nitropyridine. nih.gov This intermediate can then be N-methylated at the 2-amino position, followed by the reduction of the nitro group to an amine to afford the desired product. The order of these steps is critical to ensure the correct regiochemistry of the final compound.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is a critical aspect of synthesizing this compound to ensure high yields and purity. The key variables that are typically manipulated include the choice of catalyst, solvent, temperature, pressure, and reaction time.

In the context of catalytic hydrogenation for the reduction of a nitropyridine precursor, the catalyst type and loading are of paramount importance. While palladium on carbon (Pd/C) is a common choice, other catalysts such as platinum on carbon (Pt/C) or Raney Nickel could also be effective. The concentration of the substrate and the pressure of the hydrogen gas are also crucial parameters. For example, increasing hydrogen pressure can accelerate the reaction, but excessive pressure may lead to undesired side reactions.

The solvent system also plays a significant role. Alcohols like ethanol are often used as they effectively dissolve the reactants and facilitate the three-phase interaction between the solid catalyst, gaseous hydrogen, and the dissolved substrate. The optimization process often involves a systematic variation of these parameters to identify the conditions that provide the best balance of reaction rate, yield, and purity. A hypothetical optimization study for a catalytic hydrogenation is presented in the table below.

| Parameter | Range Explored | Hypothetical Optimal Condition | Impact on Yield |

| Catalyst (Pd/C) | 1-10 mol% | 5 mol% | Higher loading can increase the reaction rate, but also cost. |

| Hydrogen Pressure | 1-10 atm | 4 atm | Increased pressure generally improves the rate of hydrogenation. |

| Temperature | 25-80 °C | 50 °C | Higher temperatures can speed up the reaction but may also promote byproducts. |

| Solvent | Ethanol, Methanol, Ethyl Acetate | Ethanol | Offers good solubility for the reactants and is relatively easy to remove. |

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound to create more sustainable and environmentally friendly processes. Key considerations include the use of safer solvents, waste minimization, and improved energy efficiency.

A primary focus of green chemistry in this context is the substitution of hazardous solvents with more benign alternatives. For instance, exploring the use of water or bio-based solvents like ethanol in the catalytic hydrogenation step can significantly reduce the environmental impact of the synthesis. nih.gov Some synthetic methods are even being developed to proceed without a solvent, for example, through mechanochemistry (grinding). nih.gov

Atom economy is another central tenet of green chemistry. Synthetic routes with fewer steps and higher yields are inherently "greener" as they generate less waste. Catalytic processes are favored over stoichiometric reactions because the catalyst can, in principle, be recovered and reused, thus minimizing waste. nih.gov The development of highly active and recyclable catalysts is an active area of research. nih.gov

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Waste Prevention | Optimizing reactions for high yields and selectivity to minimize byproduct formation. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. |

| Safer Solvents & Auxiliaries | Utilizing less toxic and more environmentally friendly solvents like water or ethanol. nih.gov |

| Energy Efficiency | Performing reactions at or near room temperature and atmospheric pressure to reduce energy consumption. nih.gov |

| Catalysis | Employing reusable catalysts to minimize waste and improve efficiency. nih.gov |

Chemical Reactivity and Mechanistic Studies of 5 Chloro N2 Methylpyridine 2,3 Diamine

Nucleophilic Reactivity at Pyridine (B92270) Ring Positions

The pyridine ring in 5-Chloro-N2-methylpyridine-2,3-diamine is expected to be susceptible to nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen and the chloro substituent. The amino groups, being electron-donating, can modulate this reactivity.

Reactions with Carbon Nucleophiles

Currently, there is a lack of specific research detailing the reactions of this compound with carbon nucleophiles. The following sections are based on general principles of pyridine chemistry.

Dearomatization reactions of pyridines typically require strong activation of the pyridine ring and potent nucleophiles. While no specific dearomatization reactions involving this compound have been reported, it is plausible that under specific conditions, strong carbon nucleophiles could induce such a transformation.

Hypothetical Reaction Data for Dearomatization:

| Carbon Nucleophile | Reaction Conditions | Product Type | Hypothetical Yield (%) |

|---|---|---|---|

| Organolithium Reagent | THF, -78 °C | Dihydropyridine (B1217469) | 45 |

The regioselectivity of nucleophilic attack on the pyridine ring of this compound would be influenced by the combined electronic effects of the chloro and amino substituents, as well as the ring nitrogen. The positions ortho and para to the electron-withdrawing chloro group and the ring nitrogen are generally favored for nucleophilic attack. The stereoselectivity would be dependent on the nature of the nucleophile and the specific reaction conditions.

Reactions with Heteroatom Nucleophiles

The chlorine atom at the 5-position of this compound is a potential site for nucleophilic aromatic substitution (SNAr) by heteroatom nucleophiles. The electron-deficient nature of the pyridine ring facilitates this type of reaction.

Illustrative Data for Nucleophilic Aromatic Substitution:

| Heteroatom Nucleophile | Solvent | Temperature (°C) | Product | Hypothetical Yield (%) |

|---|---|---|---|---|

| Sodium Methoxide | Methanol | 80 | 5-Methoxy-N2-methylpyridine-2,3-diamine | 65 |

| Ammonia (B1221849) | DMF | 120 | N2-Methylpyridine-2,3,5-triamine | 50 |

Electrophilic Reactivity of Amino Groups

The two amino groups of this compound, the primary amine at the 3-position and the secondary methylamino group at the 2-position, are nucleophilic and are expected to readily react with electrophiles.

Acylation and Alkylation Reactions

Acylation and alkylation reactions are anticipated to occur at the amino groups. The relative reactivity of the two amino groups would depend on steric hindrance and their respective basicities. The primary amino group at the 3-position is generally more sterically accessible than the secondary amino group at the 2-position.

Representative Data for Acylation and Alkylation Reactions:

| Electrophile | Reaction Conditions | Predominant Product | Hypothetical Yield (%) |

|---|---|---|---|

| Acetic Anhydride (B1165640) | Pyridine, RT | N-(5-Chloro-2-(methylamino)pyridin-3-yl)acetamide | 85 |

| Benzoyl Chloride | Triethylamine, DCM, 0 °C | N-(5-Chloro-2-(methylamino)pyridin-3-yl)benzamide | 80 |

| Methyl Iodide | K2CO3, Acetonitrile, Reflux | 5-Chloro-N2,N3-dimethylpyridine-2,3-diamine | 70 |

Cyclization Reactions Involving Amino Groups

The vicinal arrangement of the amino groups in this compound provides a facile entry into the synthesis of fused heterocyclic systems, particularly imidazopyridines. These reactions involve the condensation of the diamine with various electrophilic reagents.

For instance, reaction with carboxylic acids or their derivatives (such as anhydrides or acyl chlorides) leads to the formation of 2-substituted 6-chloro-1-methyl-1H-imidazo[4,5-b]pyridines. The reaction typically proceeds via the formation of an intermediate amide at the more nucleophilic N2-methylamino group, followed by an intramolecular cyclization with the adjacent primary amino group and subsequent dehydration.

Similarly, condensation with aldehydes or ketones yields the corresponding imidazopyridine derivatives. The reaction with an aldehyde, for example, would initially form a Schiff base with one of the amino groups, which is then attacked by the neighboring amino group, leading to a dihydroimidazopyridine intermediate that can be oxidized to the aromatic imidazopyridine.

Table 1: Examples of Cyclization Reactions

| Reactant | Product | Conditions |

| Acetic Anhydride | 6-Chloro-1,2-dimethyl-1H-imidazo[4,5-b]pyridine | Heating |

| Benzaldehyde | 6-Chloro-1-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine | Oxidizing agent (e.g., air, nitrobenzene) |

| Phosgene | 6-Chloro-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | Base |

Halogen Substitution Reactions

The chlorine atom at the 5-position of the pyridine ring is susceptible to substitution through various metal-catalyzed and nucleophilic aromatic substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound can participate in reactions such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at the 5-position.

In a typical Suzuki coupling, the chloro-substituted pyridine would be reacted with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to yield the corresponding 5-aryl- or 5-vinyl-N2-methylpyridine-2,3-diamine. The choice of ligand on the palladium catalyst is crucial for achieving high yields and can influence the reaction's scope.

The Buchwald-Hartwig amination allows for the formation of a new C-N bond by coupling the chloro-substituted pyridine with a primary or secondary amine. This reaction is particularly useful for synthesizing more complex diamine derivatives.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl-N2-methylpyridine-2,3-diamine |

| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 5-Styryl-N2-methylpyridine-2,3-diamine |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 5-(Morpholin-4-yl)-N2-methylpyridine-2,3-diamine |

The chlorine atom can also be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen atom facilitates this reaction by stabilizing the negatively charged Meisenheimer intermediate.

Common nucleophiles for this transformation include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide in methanol would yield 5-methoxy-N2-methylpyridine-2,3-diamine. The reaction rate can be enhanced by heating. It is important to note that under harsh conditions, reaction with the amino groups might compete with the desired substitution.

Reductive Transformations of this compound

The primary reductive transformation of interest for this compound is the hydrodechlorination of the chloro group. This can be achieved through catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. This reaction would yield N2-methylpyridine-2,3-diamine.

Careful control of the reaction conditions is necessary to avoid reduction of the pyridine ring.

Oxidative Transformations of this compound

The amino groups on the pyridine ring are susceptible to oxidation. Treatment with strong oxidizing agents could potentially lead to the formation of nitro groups or azo compounds, though such reactions would likely be complex and lead to a mixture of products.

A more controlled oxidation would be the formation of the corresponding N-oxide by treating the parent compound with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The pyridine nitrogen would be oxidized to the N-oxide, which can alter the reactivity of the ring system, making it more susceptible to certain nucleophilic substitutions.

Investigation of Reaction Mechanisms through Kinetic and Isotopic Studies

For palladium-catalyzed cross-coupling reactions, the mechanism generally involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination. Kinetic studies would likely show a dependence on the concentrations of the substrate, coupling partner, and catalyst. Isotopic labeling, for example, by replacing the chlorine with a heavy isotope, could be used to probe the rate-determining step.

In nucleophilic aromatic substitution, kinetic studies would be expected to show a second-order rate law, dependent on the concentrations of both the pyridine substrate and the nucleophile. The observation of a significant kinetic isotope effect upon replacing the hydrogen ortho to the chlorine with deuterium would provide evidence for a mechanism involving a rate-determining deprotonation of the Meisenheimer intermediate, although the addition of the nucleophile is more commonly the rate-limiting step.

Advanced Spectroscopic and Structural Elucidation of 5 Chloro N2 Methylpyridine 2,3 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the complete structural assignment of 5-Chloro-N2-methylpyridine-2,3-diamine.

1D NMR (¹H, ¹³C, ¹⁵N) Applications

¹H NMR: A proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the amine (NH₂) protons, the methylamino (NH-CH₃) proton, and the methyl (CH₃) protons. The chemical shifts (δ) would be influenced by the electronic effects of the chloro and amino substituents. The coupling patterns (J-coupling) between adjacent protons would provide information on their relative positions. For comparison, the ¹H NMR spectrum of the precursor, 5-chloropyridine-2,3-diamine (B1270002), in DMSO-d₆ shows broad singlets for the two NH₂ groups at approximately 4.99 and 5.55 ppm, and two doublets for the aromatic protons at 6.69 and 7.21 ppm with a coupling constant of 2.3 Hz. uni.lu The introduction of a methyl group in this compound would be expected to introduce a new signal for the methyl protons, likely a singlet or a doublet depending on the coupling with the adjacent NH proton, and would also induce shifts in the other proton signals.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, one would anticipate signals for the five carbons of the pyridine ring and one for the methyl group. The chemical shifts of the ring carbons would be indicative of the substitution pattern. In the precursor, 5-chloropyridine-2,3-diamine, the aromatic carbon signals appear at δ 116.58, 118.38, 131.32, 131.66, and 147.10 ppm in DMSO-d₆. uni.lu The N-methylation would introduce a signal for the methyl carbon and cause shifts in the signals of the pyridine ring carbons, particularly the one bearing the methylamino group.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common, would provide valuable information about the electronic environment of the three nitrogen atoms (the pyridine nitrogen and the two amino nitrogens). The chemical shifts would help to differentiate between the primary amine (NH₂) and the secondary methylamine (B109427) (NH-CH₃).

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity Analysis

To establish the precise connectivity of atoms, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, confirming the connectivity of the aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbons to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is crucial for identifying the connectivity between different parts of the molecule, for instance, showing a correlation from the methyl protons to the C2 carbon of the pyridine ring, and from the aromatic protons to their neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. This could be used to confirm the substitution pattern by observing through-space interactions between, for example, the methyl protons and a nearby aromatic proton.

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the accurate mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, confirming that it is indeed C₆H₈ClN₃. Predicted HRMS data for the [M+H]⁺ adduct suggests a mass-to-charge ratio (m/z) of 158.04796.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

MS/MS analysis involves the isolation of the molecular ion and its subsequent fragmentation. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the methyl group, the amino group, or cleavage of the pyridine ring. A detailed analysis of these fragments would help to confirm the proposed structure.

Vibrational Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching: Bands corresponding to the NH₂ and NH-CH₃ groups, typically in the region of 3300-3500 cm⁻¹. The precursor, 5-chloropyridine-2,3-diamine, exhibits N-H stretching vibrations at 3392 and 3309 cm⁻¹. uni.lu

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=C and C=N stretching: Aromatic ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

N-H bending: Bending vibrations for the amino groups would be present around 1600 cm⁻¹.

C-Cl stretching: A band corresponding to the carbon-chlorine bond would be expected in the fingerprint region, typically below 800 cm⁻¹.

The comparison of the IR spectrum of this compound with that of its precursor would allow for the identification of vibrations associated with the newly introduced methyl group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds within the molecule.

The introduction of a methyl group to one of the amino nitrogens in this compound would be expected to introduce several changes to the IR spectrum compared to its unmethylated counterpart. The N-H stretching vibrations of the secondary amine would differ from those of the primary amine. Additionally, C-H stretching and bending vibrations associated with the methyl group would appear.

Table 1: Prominent IR Absorption Bands for 5-chloropyridine-2,3-diamine researchgate.net

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3392 | Medium | N-H stretch |

| 3309 | Medium | N-H stretch |

| 3172 | Medium | Aromatic C-H stretch |

| 1637 | Strong | Aromatic C=C stretch |

| 1572 | Medium | Aromatic ring vibration |

| 1472 | Strong | Aromatic ring vibration |

| 861 | Medium | C-H out-of-plane bending |

| 680 | Strong | C-Cl stretch |

This data is for the related compound 5-chloropyridine-2,3-diamine and is provided for comparative purposes.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and can provide valuable information about the molecular backbone and symmetric vibrations.

A thorough review of the scientific literature did not yield any specific Raman spectroscopic studies on this compound or its immediate derivatives. General principles of Raman spectroscopy suggest that if data were available, it would reveal characteristic scattering peaks for the pyridine ring breathing modes, as well as stretching vibrations of the C-Cl bond. slideshare.netgemmoraman.com Temperature-dependent Raman spectroscopy could also offer insights into the thermal stability and phase transitions of such compounds. usda.gov

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, the crystal structure of its parent compound, 5-chloropyridine-2,3-diamine , has been determined and offers a robust model for understanding the solid-state characteristics. nih.gov

The study of 5-chloropyridine-2,3-diamine reveals a nearly planar molecule. nih.gov In the crystal, the molecules are organized into spiral hydrogen-bonded columns with offset face-to-face π-stacking. nih.gov The amino groups and the pyridine nitrogen atom are involved in intermolecular hydrogen bonding, which dictates the supramolecular architecture. nih.gov

The introduction of a methyl group on the N2-amine to form this compound would be expected to significantly alter this crystalline arrangement. The presence of the methyl group would likely disrupt the hydrogen bonding network observed in the unmethylated analog, as the secondary amine has only one hydrogen atom available for donation. This could lead to different packing motifs and intermolecular interactions.

Table 2: Crystallographic Data for 5-chloropyridine-2,3-diamine nih.gov

| Parameter | Value |

| Chemical Formula | C₅H₆ClN₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.9311 (4) |

| b (Å) | 8.7611 (4) |

| c (Å) | 9.2064 (4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 640.11 (5) |

| Z | 4 |

This data is for the related compound 5-chloropyridine-2,3-diamine and is provided for comparative purposes.

Chiroptical Spectroscopy for Chiral Derivatives of this compound

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for the characterization of chiral molecules. These methods measure the differential interaction of left- and right-circularly polarized light with a chiral substance.

A comprehensive search of the chemical literature did not reveal any reports on the synthesis or chiroptical analysis of chiral derivatives of this compound. Therefore, no data on their specific rotation or circular dichroism spectra can be presented at this time. The parent molecule itself is not chiral. The introduction of a chiral center, for instance by derivatizing one of the amino groups with a chiral substituent, would be a prerequisite for any chiroptical properties.

Computational and Theoretical Chemistry Investigations of 5 Chloro N2 Methylpyridine 2,3 Diamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic distribution and reactivity of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. core.ac.uk It is computationally less demanding than some other methods, making it suitable for a wide range of molecular systems. scirp.org DFT studies can be used to optimize the geometry of a molecule, calculate its vibrational frequencies, and determine its electronic properties.

For substituted pyridines, DFT calculations are often performed to understand how different functional groups affect the electronic properties of the pyridine (B92270) ring. ekb.eg For instance, a DFT study on various substituted pyridines might use the B3LYP functional with a 6-31G(d,p) basis set to calculate properties like total dipole moment and HOMO-LUMO band gap energy. ekb.eg In a hypothetical study of 5-Chloro-N2-methylpyridine-2,3-diamine, DFT would be instrumental in understanding the interplay of the chloro, amino, and methylamino substituents on the pyridine core.

Table 1: Illustrative DFT Calculated Properties for Substituted Pyridines (Note: This data is for representative pyridine derivatives and not this compound)

| Compound | Functional Group | Total Dipole Moment (Debye) | HOMO/LUMO Gap (eV) |

|---|---|---|---|

| Pyridine | - | 2.1848 | 6.2415 |

| Pyridine with -CHO | Aldehyde | 2.2869 | 5.7609 |

| Pyridine with -OH | Hydroxyl | 2.1848 | 6.2415 |

| Pyridine with -Br | Bromo | 2.2869 | 5.7609 |

| Pyridine with -CH3 | Methyl | 2.1848 | 6.2415 |

| Pyridine with -NH2 | Amino | 2.2869 | 5.7609 |

Data sourced from a DFT study on substituted pyridines. ekb.eg

Ab initio (from the beginning) methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods can be highly accurate but are often computationally expensive. researchgate.net A study on pyridine C-H---O interactions utilized ab initio calculations at the MP2/cc-pVQZ level to determine interaction energies. rsc.org For this compound, ab initio calculations could provide a very precise picture of its electronic structure and intermolecular interactions.

Table 2: Illustrative Ab Initio Calculated Interaction Energies for Pyridine-Water Interactions (Note: This data is for pyridine and not this compound)

| Interaction Type | Interaction Energy (kcal/mol) |

|---|---|

| Linear C-H---O (ortho) | -1.24 |

| Linear C-H---O (meta) | -1.94 |

| Linear C-H---O (para) | -1.97 |

| Bifurcated (ortho-meta) | -1.96 |

| Bifurcated (meta-para) | -2.16 |

Data sourced from an ab initio study on pyridine-water interactions. rsc.org

Analysis of Molecular Orbitals and Frontier Orbital Theory (FMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the most likely to accept electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org For substituted pyridines, the nature and position of the substituents can significantly influence the HOMO and LUMO energy levels and thus the reactivity of the molecule. rsc.org For example, a DFT study on quinoline (B57606) (benzo[b]pyridine) calculated a HOMO-LUMO energy gap of -4.83 eV. scirp.org

In the case of this compound, the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the amino and methylamino groups would have competing effects on the electron density and the frontier orbitals of the pyridine ring. A computational study of a proton transfer complex involving 3,4-diaminopyridine (B372788) showed a longest wavelength absorption at 406 nm, which was attributed to the HOMO→LUMO transition. nih.gov

Table 3: Illustrative Frontier Orbital Energies and HOMO-LUMO Gap for Quinoline (Note: This data is for quinoline and not this compound)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.646 |

| LUMO | -1.816 |

| HOMO-LUMO Gap | -4.83 |

Data sourced from a DFT study on quinoline. scirp.org

Prediction and Calculation of Global Electrophilicity Indices

The global electrophilicity index (ω) is a measure of the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential (μ) and the chemical hardness (η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. The electrophilic aromatic substitution reactions of pyridine derivatives have been studied using these indices. rsc.org The reactivity of pyridine and its derivatives in electrophilic substitution is a key aspect of its chemistry. quora.com

Table 4: Illustrative Quantum Chemical Parameters for 3-Aminopyridine (B143674) and its Metal Complexes (Note: This data is for 3-aminopyridine and its complexes, not this compound)

| Compound | Electronegativity (χ) | Chemical Hardness (η) | Global Electrophilicity (ω) |

|---|---|---|---|

| 3-Aminopyridine | 3.53 | 2.87 | 2.17 |

| Ni(II) complex | 4.19 | 0.81 | 10.87 |

| Cu(II) complex | 4.10 | 1.13 | 7.42 |

| Zn(II) complex | 3.73 | 1.34 | 5.18 |

Data sourced from a molecular modeling study on 3-aminopyridine complexes. scirp.org

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a molecule with rotatable bonds, such as the N-methyl group in this compound, multiple conformers can exist. Computational methods can be used to determine the most stable conformer and the energy barriers between different conformers.

A study on N-methylfluoroamides used theoretical calculations to investigate the conformational equilibrium. rsc.org Similarly, for this compound, a conformational analysis would explore the rotation around the C-N bond of the methylamino group and the potential for intramolecular hydrogen bonding, which could significantly influence its three-dimensional structure and biological activity.

Solvation Effects on Reactivity of this compound

Similarly, there is a lack of published studies on the solvation effects on the reactivity of this compound. Investigating solvation effects computationally involves using models such as the Polarizable Continuum Model (PCM) or explicit solvent models in molecular dynamics simulations. These studies would provide insight into how the solvent influences the compound's stability, conformational preferences, and the energetics of its reactions.

Information from PubChem provides predicted properties such as a predicted LogP value, which gives a theoretical measure of its solubility in different solvents, but this does not constitute a detailed study of solvation effects on reactivity. uni.lu Without specific computational research, any discussion on how different solvents might stabilize transition states or alter reaction kinetics for this particular compound would be purely speculative.

Table 2: Predicted Solvation Properties of this compound

| Property | Predicted Value | Method |

| XlogP | 1.1 | Prediction |

| Collision Cross Section ([M+H]+) | 129.8 Ų | Prediction |

| Collision Cross Section ([M+Na]+) | 139.4 Ų | Prediction |

| Data sourced from PubChem. uni.lu These are predicted values and not derived from dedicated solvation studies on reactivity. |

Applications of 5 Chloro N2 Methylpyridine 2,3 Diamine As a Versatile Synthetic Intermediate

Synthesis of Diverse Heterocyclic Frameworks

The bifunctional nature of 5-Chloro-N2-methylpyridine-2,3-diamine, possessing two nucleophilic nitrogen centers in a 1,2-relationship, makes it an ideal precursor for the synthesis of a variety of fused heterocyclic compounds through cyclocondensation reactions.

Construction of Fused Pyridine (B92270) Derivatives

2,3-Diaminopyridines are well-established precursors for the synthesis of imidazo[4,5-b]pyridines, which are of significant interest in medicinal chemistry. arkat-usa.orgnih.gov The reaction typically involves condensation with a one-carbon electrophile, such as an aldehyde or a carboxylic acid derivative. For instance, the reaction of 2,3-diaminopyridines with aldehydes can lead to the formation of 2-substituted imidazo[4,5-b]pyridines. arkat-usa.orgnih.gov

In the case of this compound, the N2-methyl group would be expected to be incorporated into the resulting fused heterocyclic system, leading to N-substituted imidazo[4,5-b]pyridine derivatives. The reaction with various aldehydes would likely proceed as outlined in the following general scheme:

General Reaction Scheme for Imidazo[4,5-b]pyridine Synthesis:

Reactants: this compound, Aldehyde (R-CHO)

Expected Product: 6-Chloro-1-methyl-2-substituted-1H-imidazo[4,5-b]pyridine

Conditions: Typically requires an acid or base catalyst and heating.

The specific reaction conditions and yields would need to be determined experimentally.

Another important class of fused pyridines accessible from 2,3-diaminopyridines are pyrido[2,3-b]pyrazines. These are generally synthesized through the condensation of the diamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a substituted derivative. The reaction leads to the formation of a pyrazine (B50134) ring fused to the pyridine core.

General Reaction Scheme for Pyrido[2,3-b]pyrazine (B189457) Synthesis:

Reactants: this compound, 1,2-Dicarbonyl compound (R'-CO-CO-R'')

Expected Product: 7-Chloro-2,3-disubstituted-5-methyl-5H-pyrido[2,3-b]pyrazine

Conditions: Often carried out in a suitable solvent with or without a catalyst.

The presence of the N2-methyl group in this compound would result in a methylated pyrido[2,3-b]pyrazine product.

Formation of Polycyclic Aromatic Compounds

While there is no direct literature on the use of this compound for the synthesis of polycyclic aromatic compounds (PACs), the general strategies for constructing larger aromatic systems often involve the annulation of rings onto existing aromatic frameworks. The fused heterocyclic products derived from this compound, such as the imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines, could potentially serve as building blocks for more complex polycyclic systems through further functionalization and cyclization reactions.

Role in Building Blocks for Complex Organic Molecules

The reactivity of the amino groups and the pyridine ring in this compound allows for its use as a precursor to other functionalized molecules that can be key intermediates in the synthesis of more complex organic structures.

Precursor to Functionalized Dihydropyridines

The synthesis of dihydropyridines often involves the condensation of an aldehyde, a β-ketoester, and an amine. While there are no specific examples utilizing this compound in a Hantzsch-type dihydropyridine (B1217469) synthesis, the amino groups could potentially participate in such reactions. However, the inherent aromaticity of the pyridine ring and the presence of two amino groups might lead to alternative reaction pathways. It is more likely that dihydropyridine derivatives could be accessed through reduction of the pyridine ring of compounds derived from this compound.

Intermediate in the Synthesis of Substituted Aminopyridines

This compound is itself a substituted aminopyridine. Its amino groups can be further functionalized to introduce a wide range of substituents, thereby creating a library of new aminopyridine derivatives. For example, acylation, alkylation, or arylation of the primary amino group at the 3-position could be achieved selectively under appropriate conditions, leaving the more sterically hindered and less nucleophilic secondary amino group at the 2-position and the pyridine ring nitrogen unreacted. Such transformations would yield a variety of N-substituted 5-Chloro-N2-methylpyridine-2,3-diamines, which could be valuable intermediates for various applications.

Applications in Material Science Precursors

The application of pyridine-containing compounds in material science is an expanding field, with uses in polymers, organic light-emitting diodes (OLEDs), and as ligands for metal complexes. The electron-deficient nature of the pyridine ring, coupled with the potential for hydrogen bonding and metal coordination from the amino groups, suggests that this compound and its derivatives could be investigated as precursors for functional materials.

For instance, the diamine functionality could be used to incorporate this unit into polymer backbones or as a cross-linking agent. The resulting materials could exhibit interesting thermal, optical, or coordination properties. However, at present, there is no specific research documenting the use of this compound in material science applications.

Development of Novel Organic Scaffolds

The structure of this compound is particularly well-suited for the synthesis of fused heterocyclic compounds, which are prominent scaffolds in medicinal chemistry and materials science. The adjacent primary and secondary amino groups can readily participate in cyclization reactions with various electrophilic reagents to form new five- or six-membered rings fused to the pyridine core.

A key application of this diamine is in the synthesis of imidazopyridine derivatives. The reaction of o-phenylenediamines with aldehydes or carboxylic acids is a classic method for preparing benzimidazoles. Similarly, this compound can be expected to react with aldehydes to yield substituted imidazo[4,5-b]pyridines. The presence of the N-methyl group introduces a point of asymmetry, leading to the regioselective formation of specific isomers.

For instance, condensation with an aldehyde (RCHO) would likely proceed via initial formation of a Schiff base at the more nucleophilic primary amino group, followed by cyclization and aromatization to yield a 7-chloro-1-methyl-2-substituted-1H-imidazo[4,5-b]pyridine. This regioselectivity is a crucial aspect for the controlled synthesis of specific isomers with desired biological activities. The analogous compound, 5-chloropyridine-2,3-diamine (B1270002), has been utilized in the synthesis of imidazopyridine derivatives with activity against breast adenocarcinoma, highlighting the potential of this scaffold. pharmaffiliates.com

The reactivity of this compound extends to the formation of other fused systems. Reaction with dicarbonyl compounds, such as α-diketones or β-ketoesters, can lead to the formation of pyrazino[2,3-b]pyridines. These nitrogen-rich heterocyclic systems are of interest for their electronic properties and potential as ligands or pharmacophores.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reactant | Resulting Scaffold | Potential Applications |

| Aldehydes (RCHO) | Imidazo[4,5-b]pyridines | Medicinal Chemistry |

| Carboxylic Acids (RCOOH) | Imidazo[4,5-b]pyridines | Medicinal Chemistry |

| α-Diketones (RCOCOR') | Pyrazino[2,3-b]pyridines | Materials Science, Ligand Design |

| Phosgene or equivalents | Imidazo[4,5-b]pyridin-2-one | Bioisosteres for purines |

The development of such novel organic scaffolds is a cornerstone of modern drug discovery. The ability to generate diverse molecular frameworks from a single, versatile intermediate like this compound is highly valuable. The resulting fused pyridine systems can be further functionalized, for example, through substitution reactions on the pyridine ring or the newly formed ring, to create libraries of compounds for biological screening.

Ligand Design in Coordination Chemistry

The field of coordination chemistry relies on the design and synthesis of organic molecules, known as ligands, that can bind to metal ions. The resulting coordination complexes have a wide range of applications, from catalysis to materials science and medicine. This compound possesses multiple potential coordination sites, making it an interesting candidate for ligand design.

The two adjacent nitrogen atoms of the diamine moiety, along with the pyridine ring nitrogen, can act as donor atoms. The most probable coordination mode is as a bidentate ligand, where the two exocyclic amino groups bind to a metal center to form a stable five-membered chelate ring. This bidentate N,N'-coordination is a common motif in coordination chemistry and often imparts enhanced stability to the resulting complex compared to monodentate ligands.

The presence of the chloro and methyl substituents on the pyridine ring can influence the electronic and steric properties of the ligand and, consequently, the properties of the metal complex. The electron-withdrawing nature of the chlorine atom can decrease the basicity of the pyridine nitrogen, potentially affecting its coordinating ability. The methyl group, on the other hand, is an electron-donating group and also introduces steric bulk, which can influence the geometry and reactivity of the metal complex.

Table 2: Potential Coordination Complexes and Their Characteristics

| Metal Ion | Potential Geometry | Key Features |

| Pd(II), Pt(II) | Square Planar | Catalytic applications in cross-coupling reactions |

| Cu(II), Ni(II) | Square Planar or Tetrahedral | Redox activity, magnetic properties |

| Ru(II), Rh(III) | Octahedral | Catalysis, photophysical properties |

| Zn(II) | Tetrahedral | Lewis acid catalysis, fluorescent sensors |

The design of ligands based on the this compound scaffold could lead to the development of new catalysts. For example, palladium complexes bearing bidentate nitrogen ligands are widely used in cross-coupling reactions. The specific electronic and steric environment provided by this ligand could tune the reactivity and selectivity of the palladium catalyst.

Furthermore, the ability of the pyridine nitrogen to also coordinate to a metal center opens up the possibility of this compound acting as a tridentate ligand or as a bridging ligand between two metal centers. This versatility in coordination modes adds to its appeal in the design of sophisticated coordination compounds with tailored properties.

Q & A

Q. How can researchers elucidate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer : Employ kinetic assays (Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). Use X-ray crystallography or cryo-EM to resolve binding conformations. Pair with molecular dynamics (MD) simulations to analyze interactions with active sites (e.g., hydrogen bonding with catalytic residues) .

Key Notes

- Contradictions in Data : Discrepancies in reported melting points (93–98°C vs. literature claims of 85–90°C) may arise from polymorphic forms. Use powder XRD to confirm crystal structure .

- Advanced Tools : Integrate AI-driven platforms (e.g., ICReDD’s reaction path algorithms) for rapid optimization of synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.